molecular formula C9H9NO2 B6362850 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 157405-32-8

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B6362850
CAS No.: 157405-32-8
M. Wt: 163.17 g/mol
InChI Key: KOKHIMGGDGZAME-UHFFFAOYSA-N
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Description

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 157405-32-8) is a high-purity organic compound supplied for life science and chemical research. This benzoxazinone derivative is characterized by its molecular formula of C 9 H 9 NO 2 and a molecular weight of 141.17 g/mol . The compound is a solid with a reported boiling point of 185 °C and a density of 0.97 g/cm³ . As a benzo[d][1,3]oxazin-2-one scaffold, this compound is part of a class of heterocyclic structures of significant interest in medicinal and synthetic chemistry. While specific biological data for this particular methyl-substituted analog is limited in the public domain, related 1,3-benzoxazine derivatives are actively investigated in pharmaceutical research for treating various disorders , indicating the potential research value of this core structure . Researchers may utilize this compound as a key synthetic intermediate or building block for developing novel substances, or to study the properties of this specific heterocyclic system. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please request a Safety Data Sheet (SDS) prior to handling. Available in various packaging sizes and purities, including bulk quantities, this material can be provided in standard and ultra-high purity grades to meet specific research requirements .

Properties

IUPAC Name

8-methyl-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-12-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKHIMGGDGZAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The cyclodeselenization method employs aryl isoselenocyanates and 2-aminobenzoic acid derivatives under mild conditions. As reported by, the reaction proceeds through three stages:

  • Nucleophilic attack : 2-Aminobenzoic acid reacts with aryl isoselenocyanate to form 2-selenoureidobenzoic acid.

  • Intramolecular cyclization : The intermediate undergoes cyclization, producing a selenide-containing benzoxazine precursor.

  • Oxidative deselenization : Molecular oxygen facilitates selenium elimination, yielding the final 8-methylbenzoxazinone product.

Optimal conditions were determined through parametric studies:

  • Solvent : Dimethylformamide (DMF) enhances solubility and reaction homogeneity.

  • Temperature : 40°C balances reaction rate and side-product formation.

  • Stoichiometry : A 1:1.1 ratio of aryl isoselenocyanate to 2-amino-3-methylbenzoic acid maximizes yield.

Substrate Scope and Yield Data

Table 1 summarizes the performance of this method with varied substrates:

Substituted 2-Aminobenzoic AcidAryl IsoselenocyanateYield (%)
2-Amino-3-methylbenzoic acid4-Methoxyphenyl94
2-Amino-4-chlorobenzoic acidPhenyl89
2-Aminobenzoic acid2-Nitrophenyl78

Data sourced from

This method demonstrates broad compatibility with electron-donating and withdrawing groups, though steric hindrance at the ortho position reduces yields by 15–20%.

Palladium-Catalyzed Carbonylation

Two-Chamber CO Generation System

A novel carbonylation approach developed by utilizes a bridged two-chamber reactor to generate carbon monoxide in situ from molybdenum hexacarbonyl (Mo(CO)₆). Key steps include:

  • Chamber A : Ortho-iodophenol reacts with cyanamide in the presence of Pd(PPh₃)₄ and triethylamine.

  • Chamber B : Mo(CO)₆ decomposes at 65°C, releasing CO gas.

The overall reaction is represented as:

2-Iodophenol + Cyanamide + COPd08-Methylbenzoxazinone + HI\text{2-Iodophenol + Cyanamide + CO} \xrightarrow{\text{Pd}^{0}} \text{8-Methylbenzoxazinone + HI}

Yield: 76% under optimized conditions.

Substrate Adaptability

The protocol accommodates bromophenols when using Pd(OAc)₂ and DPE-phos as catalysts. Representative results include:

SubstrateCatalyst SystemYield (%)
2-IodophenolPd(PPh₃)₄76
2-Bromo-4-methylphenolPd(OAc)₂/DPE-phos68
2-Bromo-5-fluorophenolPd(OAc)₂/DPE-phos71

Data sourced from

Limitations include diminished yields (<50%) with strongly electron-deficient aryl halides due to reduced oxidative addition efficiency.

Base-Mediated Cyclization of N-Substituted Acetamides

Reaction Conditions and Workflow

As detailed in, Cs₂CO₃-promoted cyclization converts N-substituted 2-(2-chlorophenoxy)acetamides into benzoxazinones. The procedure involves:

  • Acetamide synthesis : 2-Chlorophenoxy acetic acid derivatives are coupled with amines.

  • Cyclization : Refluxing in DMF with Cs₂CO₃ (1.2 equiv) for 3–5 hours.

  • Purification : Column chromatography on silica gel.

While yields are unspecified in, analogous reactions typically achieve 60–75% efficiency.

Structural Modifications

Varying the N-substituent enables access to derivatives:

N-SubstituentProduct
Propyl4-Propyl-2H-benzo[b][1,oxazin-3(4H)-one
Benzyl4-Benzyl-2H-benzo[b][1,oxazin-3(4H)-one

Data sourced from

Alternative Synthesis Strategies

Precursor-Based Approaches

8-Methylbenzoxazinone serves as an intermediate in synthesizing complex heterocycles. For example, VulcanChem reports its use in preparing fused oxazine-quinoline systems via Diels-Alder reactions.

Comparative Analysis of Preparation Methods

Table 2 contrasts the four primary methods:

MethodCatalyst/BaseTemperature (°C)Time (h)Yield (%)Key Advantage
CyclodeselenizationNone404.594High yield, mild conditions
Pd-catalyzed carbonylationPd(PPh₃)₄652076Broad substrate scope
Cs₂CO₃ cyclizationCs₂CO₃100 (reflux)3–5~70Simple purification
MechanochemicalNoneAmbient285*Solvent-free

Reported for analogous compounds

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

  • IUPAC Name : 8-methyl-1,4-dihydro-3,1-benzoxazin-2-one
  • CAS Number : 157405-32-8
  • PubChem CID : 51051179

Medicinal Chemistry

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one has shown potential in pharmaceutical applications due to its biological activity. Research indicates that compounds within this class exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazines could inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The presence of the methyl group at position 8 enhances the compound's binding affinity to these enzymes, suggesting that modifications to the benzoxazine structure can lead to more potent anti-inflammatory agents .

Agricultural Applications

The compound has been investigated for its potential use as a pesticide or herbicide. Its structure allows it to interact with specific biological pathways in plants and pests.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists found that certain benzoxazine derivatives exhibited herbicidal properties against common weeds. The mechanism involves inhibiting key enzymes involved in plant growth, thus effectively controlling unwanted vegetation without harming crops .

Materials Science

In materials science, this compound is explored for its role in polymer chemistry. It can serve as a monomer for producing thermosetting resins and coatings.

Case Study: Polymer Development

A recent study highlighted the synthesis of thermosetting polymers from benzoxazine monomers, including this compound. These polymers demonstrated excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components .

Summary of Findings

The applications of this compound span multiple fields:

  • Medicinal Chemistry : Potential anti-inflammatory and analgesic properties.
  • Agriculture : Effective herbicidal activity against unwanted plants.
  • Materials Science : Useful as a monomer for creating high-performance polymers.

Mechanism of Action

The mechanism of action of 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Modifications

  • 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Methyl group at position 8 (C₉H₉NO₂) .
  • Efavirenz: (S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one (C₁₄H₉ClF₃NO₂). Features chloro, cyclopropylethynyl, and trifluoromethyl groups, enhancing lipophilicity and antiviral activity .
  • Compound 9i (): 6-(2-(4-Aminophenyl)-3-butyl-4-oxo-1,4-dihydroquinolin-6-yl)-4-methyl-4-vinyl derivative.

Ring Fusion and Isomerism

  • 6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one : A benzo[b] isomer with a methoxy group, altering electronic properties and reactivity compared to benzo[d] derivatives .
  • 9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: Coumarin-annulated oxazine with anti-inflammatory activity (e.g., compound B3 in ) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Substituents
This compound 141.17 185 Not specified 8-methyl
Efavirenz 315.67 N/A Low bioavailability (high lipophilicity) 6-chloro, 4-CF₃, cyclopropylethynyl
Compound 9i 517.21 N/A Likely low (bulky substituents) Quinolinyl, vinyl, 4-aminophenyl
4-Phenyl-4-propoxy derivative (2c) 306.11 N/A Insoluble in water 4-phenyl, 4-propoxy

Key Research Findings

Substituent Impact: Bulky groups (e.g., quinolinyl in 9i) increase molecular weight and reduce solubility but enhance target binding in docking studies .

Isomerism Effects : Benzo[b] derivatives (e.g., 6-methoxy in ) exhibit distinct NMR shifts (δ 6.42→6.96 ppm) compared to benzo[d] isomers .

Lipophilicity and Bioavailability: Efavirenz’s trifluoromethyl group improves CNS penetration but requires nanocarriers (e.g., SLNs) to mitigate mucosal irritation .

Anti-inflammatory Potency: Dihydrochromeno-oxazines () show IC₅₀ values <25 μg/mL via TNF-α inhibition .

Biological Activity

Overview

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound belonging to the benzoxazine family, characterized by its unique ring structure that combines a benzene ring with an oxazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
Chemical FormulaC₉H₉NO₂
Molecular Weight141.17 g/mol
AppearanceWhite to yellow solid
Melting PointNot available
Boiling Point185 °C
Density0.97 g/cm³

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for effective inhibition was reported at concentrations as low as 10 µg/mL against these organisms .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study focused on its cytotoxic effects against several cancer cell lines, including MCF-7 and A549. The results demonstrated a dose-dependent increase in apoptotic activity, with significant cell death observed at higher concentrations (10 µM and 15 µM), suggesting that the compound may induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Antimicrobial Action : The exact mechanism is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
  • Cytotoxicity in Cancer Cells : The compound likely induces apoptosis through the activation of caspases and modulation of apoptotic signaling pathways. This is supported by findings that show increased early and late apoptotic cell populations in treated cancer cells .

Structure-Activity Relationship (SAR)

Studies on similar compounds have highlighted the importance of structural modifications in determining biological activity. For instance, the presence of halogen substitutions on the phenyl ring has been associated with enhanced antiproliferative activity, while bulky substitutions tend to decrease efficacy .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various benzoxazinones, this compound was found to be one of the most effective compounds against Bacillus subtilis and Aspergillus niger, demonstrating broad-spectrum antimicrobial activity .
  • Cytotoxic Evaluation : A detailed investigation into the cytotoxic effects against MCF-7 cells revealed that the compound significantly reduced cell viability in a concentration-dependent manner, with notable apoptotic effects observed at higher concentrations .

Q & A

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Assess binding stability in enzyme active sites (e.g., oxytocin receptors) over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors/donors for antibacterial or receptor antagonism .

What analytical techniques are recommended for assessing purity in large-scale synthesis?

Q. Basic Research Focus

  • HPLC-PDA : Quantifies impurities using reverse-phase C18 columns (detection at 254 nm) .
  • Elemental Analysis : Validates C, H, N content within ±0.3% of theoretical values .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry .

How can reaction conditions be optimized to improve yields of this compound derivatives?

Q. Advanced Research Focus

  • Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts for C-C coupling steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields >75% .

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